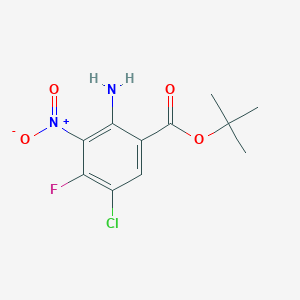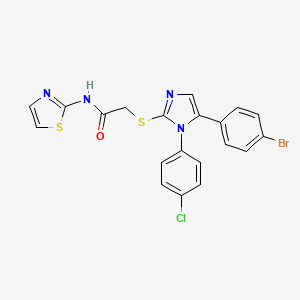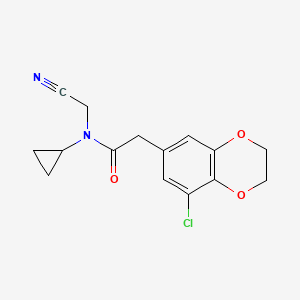![molecular formula C18H16FNO5 B2502724 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2310144-32-0](/img/structure/B2502724.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BFH772 is a novel compound that has shown promising results in preclinical studies. It belongs to the class of small molecule inhibitors that target specific enzymes involved in cancer cell proliferation. The compound has been synthesized by several methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
BFH772 targets the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by BFH772 leads to the activation of the Wnt signaling pathway, which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
BFH772 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the proliferation and migration of cancer cells by targeting specific signaling pathways. In addition, BFH772 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BFH772 is its high potency and selectivity for GSK-3β inhibition. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, the compound has some limitations, including its low solubility in water and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for research on BFH772. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of novel drug delivery systems for BFH772 could improve its efficacy and reduce potential toxicity in vivo.
In conclusion, BFH772 is a promising compound that has shown potential therapeutic applications in cancer treatment. Its high potency and selectivity for GSK-3β inhibition make it a valuable tool for studying the role of GSK-3β in various cellular processes. Further research is needed to explore the compound's potential in other diseases and to improve its efficacy and safety in vivo.
Synthesemethoden
The synthesis of BFH772 involves several steps, including the preparation of intermediates and the final coupling reaction. One of the most common methods involves the reaction of 2,2'-bifuran with 2-bromoethanol, followed by the reaction of the resulting product with 2-fluorophenol and chloroacetyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
BFH772 has been studied for its potential therapeutic applications in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been tested in vivo, where it has shown significant tumor growth inhibition in animal models.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-12-4-1-2-5-14(12)24-11-18(22)20-10-13(21)15-7-8-17(25-15)16-6-3-9-23-16/h1-9,13,21H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWAODCOTHJKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)



![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)


![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)

